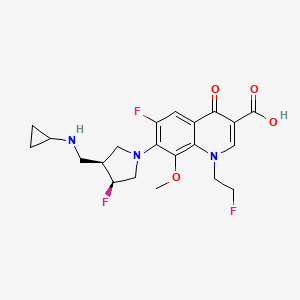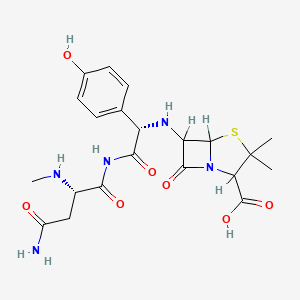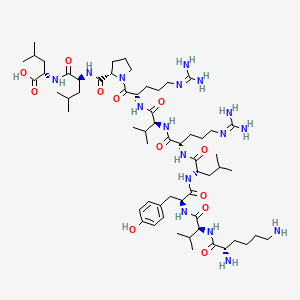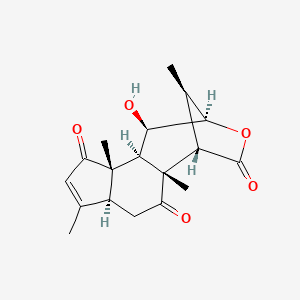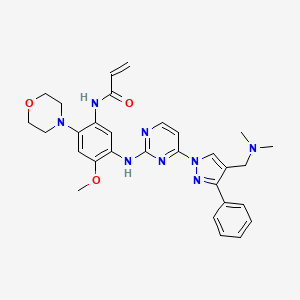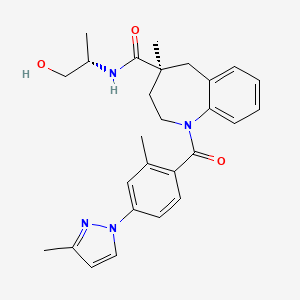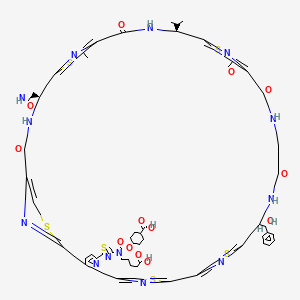
Unii-W7aul2R95Z
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
LFF 571 is a protein-synthesizing GTPase (Elongation Factor) inhibitor potentially for the treatment of clostridial infection.
Applications De Recherche Scientifique
Global Substance Registration System
The Global Substance Registration System (GSRS), developed by the US Food and Drug Administration (FDA) and the National Center for Advancing Translational Sciences (NCATS), provides rigorous scientific descriptions of substances relevant to regulated products. This database includes unique ingredient identifiers (UNIIs) and detailed descriptions for over 100,000 substances, vital for medicine and translational research. It's a valuable resource for the identification of medicinal substances and supports other substances in addition to small molecules (Peryea et al., 2020).
PET in Drug Research and Development
Positron Emission Tomography (PET) is emerging as a powerful tool for examining the behavioral, therapeutic, and toxic properties of drugs and substances of abuse. PET's ability to assess both pharmacokinetic and pharmacodynamic events directly in humans and animals makes it an influential research tool in drug development (Fowler et al., 1999).
Terahertz Radiation in Biological Effects Research
Terahertz (THz) imaging and sensing technologies are used in medical, military, and security applications. Their ability to cross biological barriers within the body offers potential for drug delivery into the brain and access to cellular compartments. THz bioeffects research is crucial for health hazard evaluation, safety standards development, and the safe use of THz systems (Wilmink & Grundt, 2011).
Drug Discovery and Development
Advances in molecular biology and genomic sciences have significantly impacted drug discovery and development. Biotech firms, acting as the discovery arm of the pharmaceutical industry, have been effective in bridging the gap between academia and large pharmaceutical companies, contributing to the complexity and progress in this field (Drews, 2000).
Transcranial Direct Current Stimulation (tDCS)
The US Air Force Office of Scientific Research convened a meeting to discuss the ongoing research in the field of tDCS. This research focuses on enhancing vigilance/attention in healthy volunteers and its applications in training and rehabilitation tasks. Understanding the basic mechanisms of tDCS, supported by biomarkers and optimized dosage, could accelerate its validation and adoption in various fields (Giordano et al., 2017).
Nanoparticles in Drug Delivery
The use of nanotechnology in medicine, especially drug delivery, is rapidly growing. The application of nanoparticles can reduce the toxicity and side effects of drugs. However, the potential hazards introduced by nanoparticles in drug delivery systems need careful evaluation and understanding for safe and effective therapy (De Jong & Borm, 2008).
UniHI Database for Molecular Interaction Networks
The Unified Human Interactome (UniHI) database provides a comprehensive platform for network-based investigations in biology and medicine. UniHI includes interactions between genes, proteins, and drugs, and offers tools for network analysis, helping researchers less acquainted with network analysis to perform state-of-the-art investigations (Kalathur et al., 2013).
Nanomedicine: Prospects and Challenges
Nanomedicine, involving the application of nanotechnology for treatment and diagnosis, is an evolving field with potential for significant impacts on healthcare. It includes the identification of precise targets for drug delivery and medical imaging, though it also requires consideration of potential side effects associated with nanoparticles (Moghimi et al., 2005).
Propriétés
Numéro CAS |
1160959-55-6 |
|---|---|
Nom du produit |
Unii-W7aul2R95Z |
Formule moléculaire |
C60H63N13O13S6 |
Poids moléculaire |
1366.6 |
Nom IUPAC |
4-(((4-carboxybutyl)(2-((12Z,22Z,42Z,82Z,122Z,7S,11S,18S)-18-((S)-hydroxy(phenyl)methyl)-11-isopropyl-125-(methoxymethyl)-85-methyl-7-(2-(methylamino)-2-oxoethyl)-5,9,13,16-tetraoxo-6,10,14,17-tetraaza-1(4,2),2,4,8,12(2,4)-pentathiazola-3(2,3)-pyridinacyclooctadecaphane-36-yl)thiazol-4-yl)carbamoyl)oxy)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C60H63N13O13S6/c1-28(2)44-58-72-47(39(92-58)23-85-5)51(80)62-22-42(75)69-48(49(78)30-11-7-6-8-12-30)57-67-38(26-89-57)55-65-36(24-88-55)46-33(53-66-37(25-87-53)50(79)64-35(21-41(74)61-4)56-71-45(29(3)91-56)52(81)70-44)18-19-34(63-46)54-68-40(27-90-54)73(20-10-9-13-43(76)77)60(84)86-32-16-14-31(15-17-32)59(82)83/h6-8,11-12,18-19,24-28,31-32,35,44,48-49,78H,9-10,13-17,20-23H2,1-5H3,(H,61,74)(H,62,80)(H,64,79)(H,69,75)(H,70,81)(H,76,77)(H,82,83)/t31?,32?,35-,44-,48-,49-/m0/s1 |
Clé InChI |
GNLYKLDXQZHYTR-QWSGWXDSSA-N |
SMILES |
CC1=C2C(N[C@@H](C(C)C)C3=NC(C(NCC(N[C@@H]([C@@H](O)C4=CC=CC=C4)C5=NC(C6=NC(C7=C(C8=NC(C(N[C@@H](CC(NC)=O)C(S1)=N2)=O)=CS8)C=CC(C9=NC(N(C(OC%10CCC(C(O)=O)CC%10)=O)CCCCC(O)=O)=CS9)=N7)=CS6)=CS5)=O)=O)=C(COC)S3)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
LFF-571; LFF571; LFF 571 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



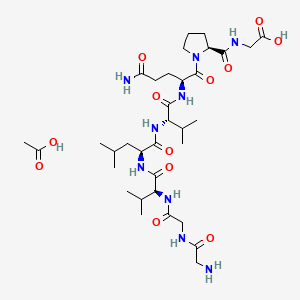
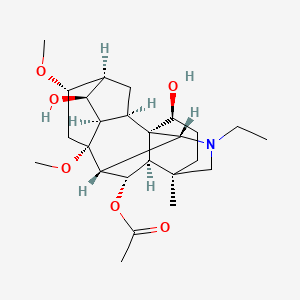
![1-[2-[[(cyclopropylcarbonyl)ethylamino]methyl]-4-(trifluoromethyl)phenyl]-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-aceticacid](/img/structure/B608470.png)
